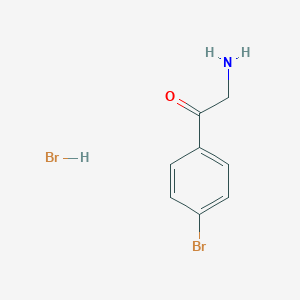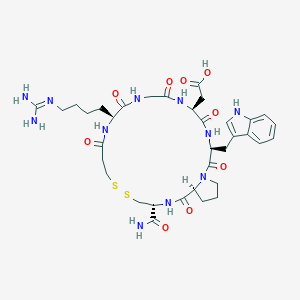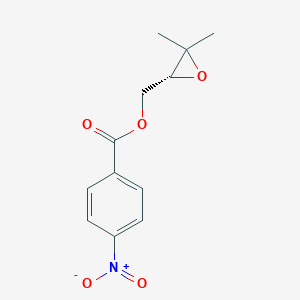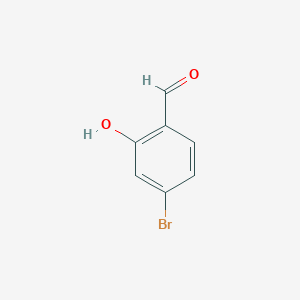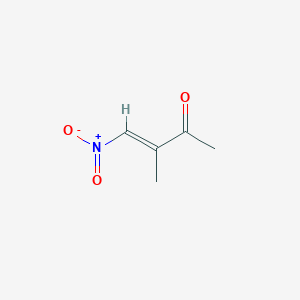
(E)-3-Methyl-4-nitro-3-butene-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Methyl-4-nitro-3-butene-2-one, also known as MNB, is a chemical compound that has been widely used in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. MNB is a versatile compound that has been used in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. In
科学研究应用
(E)-3-Methyl-4-nitro-3-butene-2-one has been used in various fields of scientific research, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, (E)-3-Methyl-4-nitro-3-butene-2-one has been used as a starting material for the synthesis of various compounds such as 3-methyl-4-nitro-3-butenoic acid, 3-methyl-4-nitro-3-butanol, and 3-methyl-4-nitro-3-buten-1-ol. In medicinal chemistry, (E)-3-Methyl-4-nitro-3-butene-2-one has been used as a scaffold for the design of potential anticancer agents and anti-inflammatory agents. In biochemistry, (E)-3-Methyl-4-nitro-3-butene-2-one has been used as a probe for the detection of reactive oxygen species and as a substrate for the study of enzyme kinetics.
作用机制
The mechanism of action of (E)-3-Methyl-4-nitro-3-butene-2-one is not fully understood. However, it is known that (E)-3-Methyl-4-nitro-3-butene-2-one can undergo nucleophilic addition reactions with various nucleophiles such as thiols, amines, and hydrazines. The resulting adducts can then undergo further reactions such as oxidation, reduction, and cyclization. (E)-3-Methyl-4-nitro-3-butene-2-one has also been shown to undergo Michael addition reactions with various electron-rich olefins such as enones and imines.
生化和生理效应
(E)-3-Methyl-4-nitro-3-butene-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (E)-3-Methyl-4-nitro-3-butene-2-one can induce oxidative stress and DNA damage in various cell lines. (E)-3-Methyl-4-nitro-3-butene-2-one has also been shown to inhibit the growth of various cancer cell lines such as HeLa and MCF-7. In vivo studies have shown that (E)-3-Methyl-4-nitro-3-butene-2-one can induce hepatotoxicity and nephrotoxicity in rats and mice.
实验室实验的优点和局限性
(E)-3-Methyl-4-nitro-3-butene-2-one has several advantages as a research tool. It is a versatile compound that can be used in various fields of research. (E)-3-Methyl-4-nitro-3-butene-2-one is also relatively easy to synthesize and purify. However, (E)-3-Methyl-4-nitro-3-butene-2-one has several limitations as well. It is a toxic compound that can cause harm to researchers if not handled properly. (E)-3-Methyl-4-nitro-3-butene-2-one is also unstable in aqueous solutions and can undergo hydrolysis or decomposition.
未来方向
There are several future directions for the research of (E)-3-Methyl-4-nitro-3-butene-2-one. One direction is the development of (E)-3-Methyl-4-nitro-3-butene-2-one derivatives with improved pharmacological properties such as increased potency and selectivity. Another direction is the study of the mechanism of action of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives. The identification of the molecular targets of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives can lead to the development of new therapeutic agents. Furthermore, the development of new methods for the synthesis of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives can improve the yield and purity of these compounds. Finally, the study of the toxicity and safety of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives is essential for their potential use as therapeutic agents.
合成方法
The synthesis of (E)-3-Methyl-4-nitro-3-butene-2-one involves the reaction of 3-methyl-2-butanone with nitric acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or acetic anhydride. The yield of (E)-3-Methyl-4-nitro-3-butene-2-one can be improved by using a higher concentration of nitric acid, a lower temperature, and a longer reaction time. The purity of (E)-3-Methyl-4-nitro-3-butene-2-one can be improved by recrystallization from a suitable solvent.
属性
CAS 编号 |
149795-00-6 |
|---|---|
产品名称 |
(E)-3-Methyl-4-nitro-3-butene-2-one |
分子式 |
C5H7NO3 |
分子量 |
129.11 g/mol |
IUPAC 名称 |
(E)-3-methyl-4-nitrobut-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3/b4-3+ |
InChI 键 |
HBLOOLAOJAVRTK-ONEGZZNKSA-N |
手性 SMILES |
C/C(=C\[N+](=O)[O-])/C(=O)C |
SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
规范 SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
同义词 |
3-Buten-2-one, 3-methyl-4-nitro-, (3E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



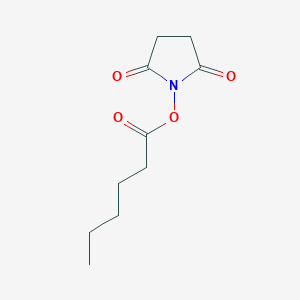
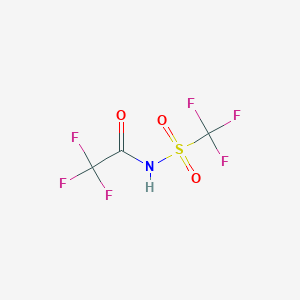
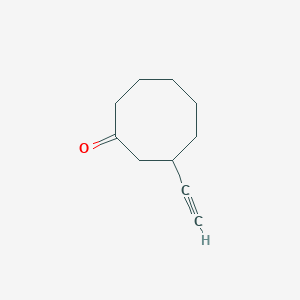
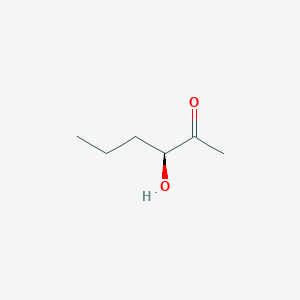
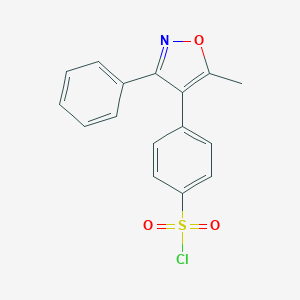
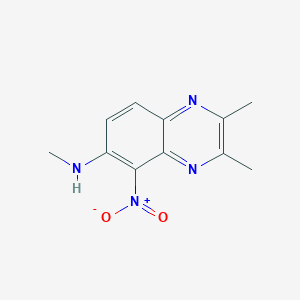
![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)
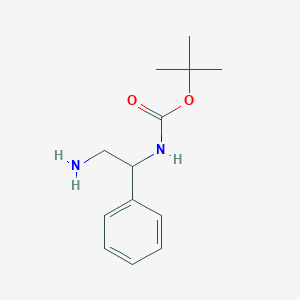
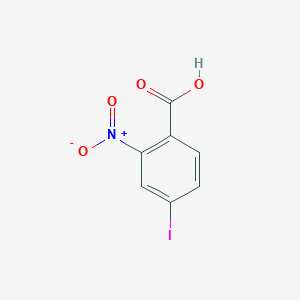
![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)
